molecular formula C12H19NO2S B4973694 N-hexylbenzenesulfonamide CAS No. 7250-80-8

N-hexylbenzenesulfonamide

Cat. No. B4973694
CAS RN: 7250-80-8
M. Wt: 241.35 g/mol
InChI Key: SKERWNIJEZZECH-UHFFFAOYSA-N
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Description

N-hexylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is synthesized through a complex process and has been extensively studied to understand its biochemical and physiological effects.

Scientific Research Applications

Kinetic and Chemical Properties

  • Decomposition of N-Hydroxybenzenesulfonamide : A study on the decomposition of N-hydroxybenzenesulfonamide in alkaline solution to yield N2O and sulfinate demonstrates its chemical reactivity and potential applications in chemical synthesis (Bonner & Ko, 1992).

Biochemical and Pharmacological Applications

  • Antitumor Properties : Research into sulfonamide-focused libraries, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, highlights their potential as antitumor agents, with some compounds advancing to clinical trials (Owa et al., 2002).

  • ATP-Citrate Lyase Inhibitors : A series of 2-hydroxy-N-arylbenzenesulfonamides, identified as ATP-citrate lyase inhibitors, have shown potential in lowering plasma cholesterol, triglyceride, and glucose levels in animal models, indicating their relevance in metabolic studies (Li et al., 2007).

Chemical Synthesis and Materials Science

  • Synthesis and Structural Analysis : The synthesis and structural features of various N-arylbenzenesulfonamides, including their self-association in solutions, are crucial for understanding their properties and applications in materials science (Nikonov et al., 2019).

  • Soil Wetting Agents : N-alkylbenzenesulfonamides have been studied as nonionic soil wetting agents, showcasing their potential in agricultural and environmental applications (Micich & Linfield, 1984).

properties

IUPAC Name

N-hexylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-2-3-4-8-11-13-16(14,15)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKERWNIJEZZECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50993332
Record name N-Hexylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Hexylbenzenesulfonamide

CAS RN

7250-80-8
Record name N-Hexylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7250-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC30193
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30193
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hexylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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